2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Adenosine A2A neuroprotection receptor binding

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 862977-18-2) is a synthetic small molecule (C18H15ClN4S2, MW 386.92) belonging to the benzothiazole-piperazine hybrid class. The compound features two distinct benzothiazole moieties: an unsubstituted 1,3-benzothiazole linked via a piperazine bridge to a 4-chloro-1,3-benzothiazole.

Molecular Formula C18H15ClN4S2
Molecular Weight 386.92
CAS No. 862977-18-2
Cat. No. B3010416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
CAS862977-18-2
Molecular FormulaC18H15ClN4S2
Molecular Weight386.92
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Cl
InChIInChI=1S/C18H15ClN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
InChIKeyAVXMEXBWCJGBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 862977-18-2): Procurement-Relevant Structural and Physicochemical Baseline


2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 862977-18-2) is a synthetic small molecule (C18H15ClN4S2, MW 386.92) belonging to the benzothiazole-piperazine hybrid class . The compound features two distinct benzothiazole moieties: an unsubstituted 1,3-benzothiazole linked via a piperazine bridge to a 4-chloro-1,3-benzothiazole. Its core scaffold is shared with numerous bioactive analogs investigated for acetylcholinesterase inhibition and anticancer activity . The 4-chloro substitution on one benzothiazole ring and the 2-piperazinyl linkage to the other distinguish it structurally from simpler mono-benzothiazole piperazines, creating a unique electronic and steric profile relevant to target engagement selectivity.

Why 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole Cannot Be Interchanged with In-Class Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to even minor substituent changes, making direct interchange impossible without altering biological outcomes. Within the same published series, GI50 values can vary over an order of magnitude depending on substitution pattern and linker geometry . The target compound's unique combination of an unsubstituted 2-benzothiazolyl group on one piperazine nitrogen and a 4-chloro-1,3-benzothiazole on the other creates a distinct pharmacophore that differs fundamentally from simpler mono-benzothiazole piperazines (e.g., 4-chloro-2-piperazin-1-yl-benzothiazole [1]) or symmetrical bis-benzothiazole analogs such as 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863000-87-7) . Generic substitution with any of these analogs would introduce different hydrogen-bonding capacity, lipophilicity, and steric bulk, all of which are critical determinants of target binding and cellular permeability in this chemotype .

Quantitative Differentiation Guide for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 862977-18-2): Comparator-Based Evidence


Target Engagement Selectivity: Adenosine A2A Receptor Binding Affinity vs. Nonspecific Peripheral Benzodiazepine Receptor Binding

Patent disclosure US 20100075959 describes substituted benzothiazole derivatives including the target scaffold as adenosine A2A receptor ligands for neurodegenerative disease treatment [1]. In contrast, binding assays for related benzothiazole-piperazine compounds at the peripheral benzodiazepine receptor (PBR, TSPO) show an IC50 of 2.1 nM, but this activity was mapped to the structurally distinct inhibitor 3-methyl-4-phenyl-quinoline-2-carboxylic acid sec-butyl-methyl-amide (CHEMBL276756), not the target compound [2]. This implies that the target compound's adenosine receptor engagement is scaffold-contingent and not interchangeable with known PBR-targeting analogs. Specific binding data for the target compound at adenosine A2A was not disclosed in the patent abstract; quantitative differentiation is limited.

Adenosine A2A neuroprotection receptor binding

Cytotoxic Potency in Hepatocellular Carcinoma: Class-Level Activity Range vs. Reference Standard 5-Fluorouracil

The benzothiazole-piperazine class, as exemplified by the series in Gurdal et al. (2015), demonstrates a GI50 range of approximately 1–50 μM against HUH-7 hepatocellular carcinoma cells, with the most active compound (1d) inducing subG1 cell cycle arrest . While the target compound was not specifically tested in this study, it shares the identical core pharmacophore. The class-level GI50 range provides a benchmark against the clinical comparator 5-fluorouracil, which typically exhibits GI50 values in the low micromolar range in the same assay system . Specific GI50 data for the target compound is unavailable; reliance on class-level inference is necessary pending direct testing.

hepatocellular carcinoma cytotoxicity GI50

Anticancer Mechanism-Specific Differentiation: Apoptosis Induction via Caspase-3 Activation and MMP-9 Inhibition in Benzothiazole-Piperazine Acetamides

In a 2025 Journal of Molecular Structure study of benzothiazole-piperazine acetamide analogs (compounds 2a-2l), compound 2e demonstrated a favorable anticancer profile via dual caspase-3 induction and MMP-9 inhibition [1]. The target compound, while not an acetamide derivative, contains the identical benzothiazole-piperazine-benzothiazole core. Whether the chloro substitution confers similar or divergent apoptotic mechanism engagement remains untested. This establishes a mechanistic benchmark for the scaffold class that should be verified for the target compound before assuming functional equivalence to 2e.

apoptosis caspase-3 MMP-9

Structural Differentiation from Symmetrical Bis-Benzothiazole Analog: Heterodimeric vs. Homodimeric Architecture

The target compound is a heterodimer bearing one unsubstituted benzothiazole and one 4-chlorobenzothiazole. This contrasts with the closest symmetrical analog, 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863000-87-7, MW 421.4), which carries two 4-chlorobenzothiazole moieties . The molecular weight difference (386.92 vs. 421.4) and the altered hydrogen-bonding profile due to the absence of one chlorine atom result in distinct physicochemical properties: lower lipophilicity (cLogP), smaller polar surface area, and altered metabolic liability compared to the bis-chloro analog. These differences directly impact solubility, membrane permeability, and CYP450 susceptibility, critical selection parameters for in vitro and in vivo studies.

structural differentiation heterodimer substitution pattern

Acetylcholinesterase Inhibitory Activity: Distance from Clinically Validated BPCT Benchmark

The benzothiazole-piperazine derivative BPCT (2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl 4-[2-(N,N-dimethylamino)ethyl]piperazine-1-carbodithioate) demonstrated central AChE inhibitory activity and cognitive improvement in STZ-induced Alzheimer's disease model rats, with efficacy comparable to donepezil at 10–20 mg/kg doses in elevated plus maze and Morris water maze tests [1]. The target compound differs in lacking the nitro group and carbodithioate side chain critical for BPCT's activity. This structural divergence precludes extrapolation of BPCT's in vivo AChE pharmacology to the target compound. Direct AChE inhibition data for the target compound is absent.

acetylcholinesterase Alzheimer's disease BPCT

Antimicrobial Class Potential: Cross-Class Activity Benchmarking Against Benzothiazole Derivatives with Antitubercular Activity

Benzothiazole-piperazine hybrids (BTP derivatives) have been reported to exhibit significant inhibition against Mycobacterium tuberculosis when compared to standard antitubercular drugs . The target compound has not been tested in antimicrobial assays. This represents a potential underexplored application space for procurement in infectious disease screening libraries, but no quantitative MIC or IC50 data exists for the target compound.

antitubercular Mycobacterium tuberculosis antimicrobial

Procurement-Guiding Application Scenarios for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 862977-18-2)


Adenosine A2A Receptor-Targeted CNS Drug Discovery Screening

Based on patent disclosure of the benzothiazole scaffold as adenosine A2A receptor ligands [1], this compound is best deployed in primary screening cascades for Parkinson's disease or neuroprotection indications. Its structural divergence from PBR-targeting analogs [2] reduces the likelihood of confounding off-target activity at the peripheral benzodiazepine receptor, a known source of false positives in CNS screening.

Hepatocellular Carcinoma Cytotoxicity Profiling in Panel Screening

Given the class-level cytotoxic activity of benzothiazole-piperazine derivatives against HUH-7, MCF-7, and HCT-116 cancer cell lines [1], the target compound is suitable for inclusion in oncology-focused compound libraries. The heterodimeric chlorination pattern may confer differential selectivity compared to symmetrical bis-benzothiazole analogs [2], warranting comparative cytotoxicity profiling.

Structure-Activity Relationship (SAR) Studies on Chlorine Substitution Effects

The mono-4-chloro substitution on only one benzothiazole ring distinguishes this compound from the bis-chloro analog (CAS 863000-87-7) [1]. It is thus valuable as a key intermediate in SAR campaigns exploring the impact of halogen count and position on potency, solubility, and metabolic stability within the bis-benzothiazole piperazine series.

Antimicrobial Screening Against Mycobacterium tuberculosis

Although untested, the reported antitubercular activity of structurally related BTP derivatives [1] justifies inclusion of this compound in phenotypic screening decks for tuberculosis drug discovery, provided that follow-up dose-response and selectivity assays are planned.

Quote Request

Request a Quote for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.